molecular formula C25H39ClNPPd B12057053 Neopentyl-tBu2P Pd G2

Neopentyl-tBu2P Pd G2

Cat. No.: B12057053
M. Wt: 526.4 g/mol
InChI Key: PXLUPGKCEDDMQK-UHFFFAOYSA-M
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Description

  • Neopentyl-tBu2P Pd G2 is a coordination complex containing palladium (Pd) as the central metal atom.
  • Its chemical structure consists of a chloro ligand coordinated to a di-tert-butylneopentylphosphine (tBu2P) ligand and a 2-aminobiphenyl ligand.
  • The compound is widely used as a catalyst in various cross-coupling reactions due to its stability and reactivity.
  • Preparation Methods

    • Neopentyl-tBu2P Pd G2 can be synthesized using various methods, including:
      • Buchwald-Hartwig cross coupling
      • Suzuki-Miyaura coupling
      • Stille coupling
      • Sonogashira coupling
      • Negishi coupling
      • Hiyama coupling
      • Heck reaction
    • The specific synthetic routes and reaction conditions may vary depending on the desired application.
  • Chemical Reactions Analysis

    • Neopentyl-tBu2P Pd G2 participates in several types of reactions:

        Buchwald-Hartwig Cross Coupling: Forms C-N bonds.

        Suzuki-Miyaura Coupling: Creates C-C bonds.

        Stille Coupling: Involves C-Sn bond formation.

        Sonogashira Coupling: Generates C-C triple bonds.

        Negishi Coupling: Forms C-Zn bonds.

        Hiyama Coupling: Involves C-Si bond formation.

        Heck Reaction: Yields C-C double bonds.

    • Common reagents include aryl halides, boronic acids, and organostannanes.
  • Scientific Research Applications

    • Neopentyl-tBu2P Pd G2 finds applications in:

        Organic Synthesis: Facilitates the construction of complex organic molecules.

        Medicinal Chemistry: Used in drug discovery and development.

        Materials Science: Enables the synthesis of functional materials.

        Catalysis: Enhances efficiency in chemical transformations.

  • Mechanism of Action

    • As a catalyst, Neopentyl-tBu2P Pd G2 activates substrates by coordinating with them.
    • It promotes bond formation through oxidative addition, transmetalation, and reductive elimination steps.
    • The exact molecular targets and pathways depend on the specific reaction.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C25H39ClNPPd

    Molecular Weight

    526.4 g/mol

    IUPAC Name

    chloropalladium(1+);ditert-butyl(2,2-dimethylpropyl)phosphane;2-phenylaniline

    InChI

    InChI=1S/C13H29P.C12H10N.ClH.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h10H2,1-9H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

    InChI Key

    PXLUPGKCEDDMQK-UHFFFAOYSA-M

    Canonical SMILES

    CC(C)(C)CP(C(C)(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

    Origin of Product

    United States

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